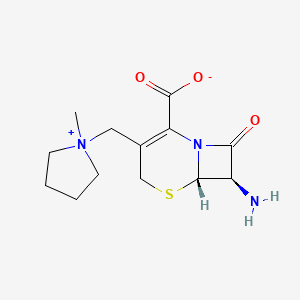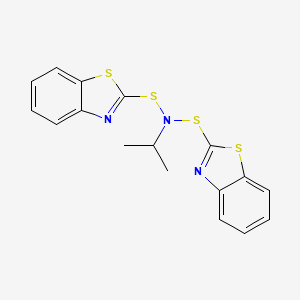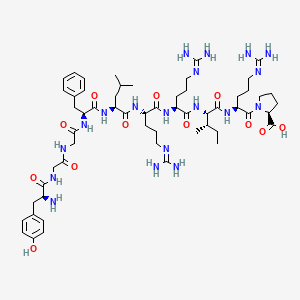
Dynorphin A(1-10)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dynorphin A(1-10) is an endogenous opioid neuropeptide that binds to the kappa-opioid receptor. It is a truncated form of dynorphin A, consisting of the first ten amino acids of the full peptide sequence. This compound is known for its ability to block NMDA-activated currents and has an IC50 value of 42.0 μM .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dynorphin A(1-10) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of Dynorphin A(1-10) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the peptide .
Análisis De Reacciones Químicas
Types of Reactions
Dynorphin A(1-10) primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its interactions with receptors and ion channels are of particular interest.
Common Reagents and Conditions
The synthesis of Dynorphin A(1-10) involves standard peptide synthesis reagents such as:
Protected Amino Acids: Each amino acid is protected to prevent unwanted side reactions.
Coupling Reagents: Agents like HBTU or DIC are used to facilitate the coupling of amino acids.
Cleavage Reagents: TFA (trifluoroacetic acid) is commonly used to cleave the peptide from the resin and remove protecting groups.
Major Products
The primary product of interest is the Dynorphin A(1-10) peptide itself. Side products may include truncated peptides or peptides with incomplete deprotection, which are typically removed through purification processes such as HPLC (high-performance liquid chromatography) .
Aplicaciones Científicas De Investigación
Dynorphin A(1-10) has a wide range of applications in scientific research:
Neuroscience: It is used to study the kappa-opioid receptor and its role in pain modulation, stress response, and addiction.
Pharmacology: Researchers use Dynorphin A(1-10) to investigate the effects of kappa-opioid receptor activation and inhibition.
Medicine: Potential therapeutic applications include the treatment of pain, mood disorders, and substance abuse.
Biochemistry: It serves as a model peptide for studying peptide-receptor interactions and the structural basis of receptor binding .
Mecanismo De Acción
Dynorphin A(1-10) exerts its effects by binding to the extracellular loop 2 of the kappa-opioid receptor. This binding inhibits NMDA-activated currents, which are involved in pain transmission and neuroplasticity. The interaction primarily involves electrostatic interactions between the basic amino acids of Dynorphin A(1-10) and the acidic residues of the receptor .
Comparación Con Compuestos Similares
Similar Compounds
Dynorphin A(1-8): Another truncated form of dynorphin A, consisting of the first eight amino acids. It also binds to the kappa-opioid receptor but with different binding affinities.
Dynorphin A(1-13): A longer form of dynorphin A, which includes three additional amino acids compared to Dynorphin A(1-10). It has a broader range of receptor interactions.
Big Dynorphin: A larger peptide that includes the full sequence of dynorphin A and additional amino acids.
Uniqueness
Dynorphin A(1-10) is unique in its specific binding to the kappa-opioid receptor and its ability to block NMDA-activated currents. This makes it a valuable tool for studying the kappa-opioid receptor and its role in various physiological processes .
Propiedades
Fórmula molecular |
C57H91N19O12 |
|---|---|
Peso molecular |
1234.5 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C57H91N19O12/c1-5-33(4)46(52(85)73-40(17-11-25-67-57(63)64)53(86)76-26-12-18-43(76)54(87)88)75-49(82)39(16-10-24-66-56(61)62)71-48(81)38(15-9-23-65-55(59)60)72-50(83)41(27-32(2)3)74-51(84)42(29-34-13-7-6-8-14-34)70-45(79)31-68-44(78)30-69-47(80)37(58)28-35-19-21-36(77)22-20-35/h6-8,13-14,19-22,32-33,37-43,46,77H,5,9-12,15-18,23-31,58H2,1-4H3,(H,68,78)(H,69,80)(H,70,79)(H,71,81)(H,72,83)(H,73,85)(H,74,84)(H,75,82)(H,87,88)(H4,59,60,65)(H4,61,62,66)(H4,63,64,67)/t33-,37-,38-,39-,40-,41-,42-,43-,46-/m0/s1 |
Clave InChI |
XPAZYWMYTUESNI-RAMXHLMLSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


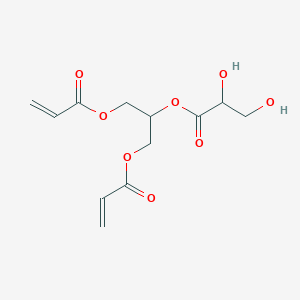
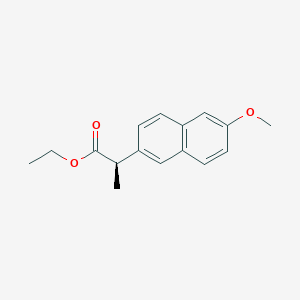
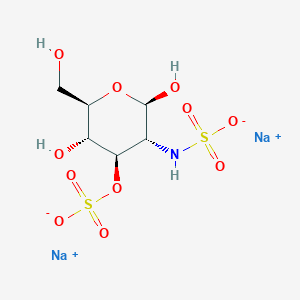
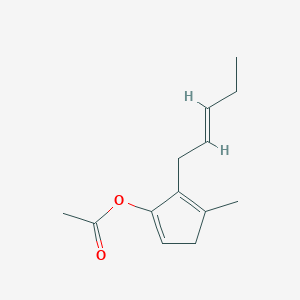
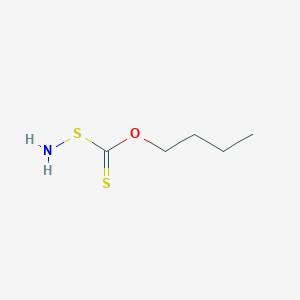
![[(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B13819114.png)
![7,12-diazapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene](/img/structure/B13819115.png)
![3-Hexadecyl-2-((E)-3-[3-hexadecyl-1,3-benzothiazol-2(3H)-ylidene]-1-propenyl)-1,3-benzothiazol-3-ium perchlorate](/img/structure/B13819123.png)
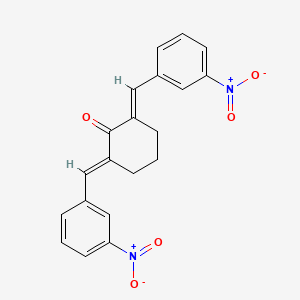
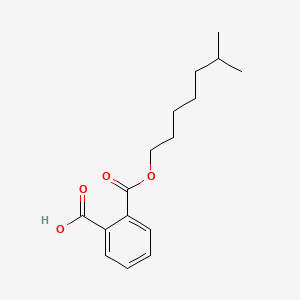
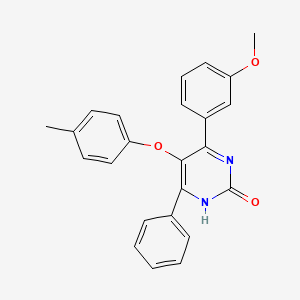
![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13819153.png)
